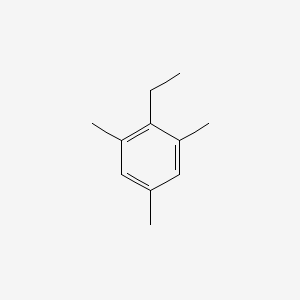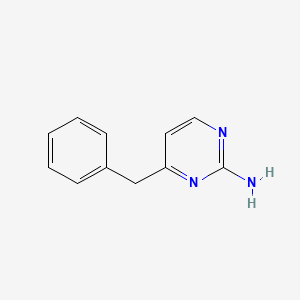
4-Benzylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by a benzyl group attached to the fourth position of the pyrimidine ring and an amino group at the second position
Métodos De Preparación
The synthesis of 4-Benzylpyrimidin-2-amine typically involves several steps, starting from acyclic starting materials. One common synthetic route includes the following steps :
Formation of Benzylidene Acetones: This involves the condensation of benzaldehyde with acetone.
Reaction with Ammonium Thiocyanate: The benzylidene acetones are then reacted with ammonium thiocyanate to form intermediate compounds.
Ring Closure and Aromatization: The intermediate compounds undergo ring closure and aromatization to form the pyrimidine ring.
S-Methylation and Oxidation: The resulting compounds are subjected to S-methylation and oxidation to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, the methylsulfonyl derivatives are reacted with suitable amines to form this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4-Benzylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Benzylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Benzylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been found to inhibit the activity of serine/threonine protein kinase PLK4, which is crucial for centriole duplication and maintaining genome integrity . By inhibiting PLK4, these compounds can exert antiproliferative effects on cancer cells. The exact pathways and molecular targets may vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
4-Benzylpyrimidin-2-amine can be compared with other similar compounds, such as:
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in their substituents.
4-Benzylpyridin-2-yl Derivatives: These compounds have a pyridine ring instead of a pyrimidine ring and have shown potential as G protein-biased agonists.
Unique Features: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Propiedades
Número CAS |
168150-97-8 |
|---|---|
Fórmula molecular |
C11H11N3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
4-benzylpyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3/c12-11-13-7-6-10(14-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) |
Clave InChI |
MXWFAFBPBMLSRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC(=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B13894736.png)
![N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide](/img/structure/B13894747.png)
![[4-[[2-[[2-[3-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13894751.png)
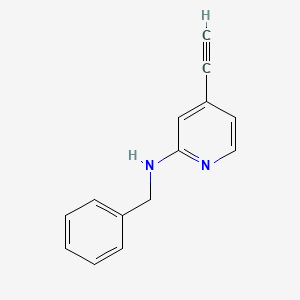
![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13894759.png)
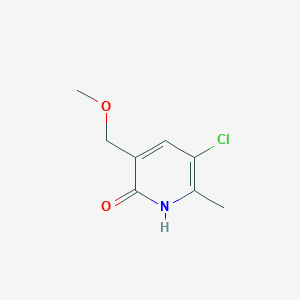


![2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B13894768.png)
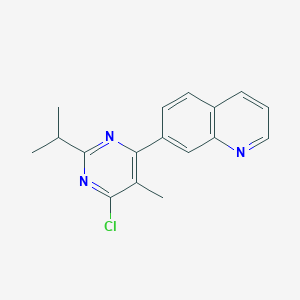
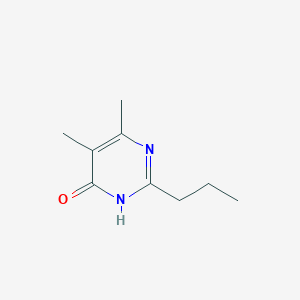
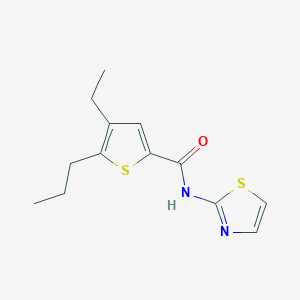
![ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride](/img/structure/B13894789.png)
